molecular formula C17H15F2N5O2 B12160560 N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12160560
M. Wt: 359.33 g/mol
InChI Key: GPWYVYLOBGIVRD-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorobenzyl group, a tetrazolyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Synthesis of the Phenoxyacetamide: The phenoxyacetamide moiety can be prepared by reacting 4-hydroxyacetophenone with chloroacetic acid in the presence of a base.

    Coupling Reactions: The final compound can be obtained by coupling the difluorobenzyl group with the phenoxyacetamide and tetrazole intermediates using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-[4-(1H-tetrazol-5-yl)phenoxy]acetamide: Similar structure but with a different substitution on the tetrazole ring.

    N-(2,6-difluorobenzyl)-2-[4-(2-methyl-1H-tetrazol-5-yl)phenoxy]acetamide: Similar structure with a different isomer of the tetrazole ring.

Uniqueness

N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H15F2N5O2

Molecular Weight

359.33 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C17H15F2N5O2/c1-24-22-17(21-23-24)11-5-7-12(8-6-11)26-10-16(25)20-9-13-14(18)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,20,25)

InChI Key

GPWYVYLOBGIVRD-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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